Cas no 6669-03-0 ((2,2,2-Trifluoroethoxy)pentafluorobenzene)

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic compound characterized by its pentafluorobenzene core substituted with a 2,2,2-trifluoroethoxy group. This structure imparts high chemical stability, thermal resistance, and lipophilicity, making it valuable in advanced synthetic applications, particularly in pharmaceuticals and agrochemicals. The strong electron-withdrawing effects of the trifluoroethoxy and pentafluorophenyl groups enhance reactivity in nucleophilic substitution and cross-coupling reactions. Its low polarizability and resistance to degradation under harsh conditions make it suitable for specialty materials and high-performance coatings. The compound’s unique fluorination pattern also contributes to improved bioavailability in medicinal chemistry applications. Handling requires standard precautions for fluorinated organics.
(2,2,2-Trifluoroethoxy)pentafluorobenzene structure
6669-03-0 structure
Product name:(2,2,2-Trifluoroethoxy)pentafluorobenzene
CAS No:6669-03-0
MF:C8H2F8O
MW:266.08811044693
CID:502429
PubChem ID:2776026

(2,2,2-Trifluoroethoxy)pentafluorobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)-
    • (2,2,2-TRIFLUOROETHOXY)PENTAFLUOROBENZENE
    • Pentafluoro-(2,2,2-trifluoroethoxy)benzene
    • Pentafluoro(2,2,2-trifluoroethoxy)benzene
    • 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
    • MFCD00155915
    • 6669-03-0
    • PS-10059
    • CS-0319627
    • A835526
    • FT-0604571
    • AKOS015853250
    • SCHEMBL21986621
    • MCVAIMHKNJBNTQ-UHFFFAOYSA-N
    • DTXSID90379772
    • 2,2,2-trifluoroethyl pentafluoro-phenyl ether
    • (2,2,2-Trifluoroethoxy)pentafluorobenzene
    • MDL: MFCD00155915
    • Inchi: InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2
    • InChI Key: MCVAIMHKNJBNTQ-UHFFFAOYSA-N
    • SMILES: C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F

Computed Properties

  • Exact Mass: 265.99800
  • Monoisotopic Mass: 265.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.589
  • Boiling Point: 146-147°C
  • Flash Point: 51.4°C
  • Refractive Index: 1.371
  • PSA: 9.23000
  • LogP: 3.32320

(2,2,2-Trifluoroethoxy)pentafluorobenzene Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

(2,2,2-Trifluoroethoxy)pentafluorobenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

(2,2,2-Trifluoroethoxy)pentafluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005890-25g
Pentafluoro(2,2,2-trifluoroethoxy)benzene
6669-03-0 97%
25g
1625.0CNY 2021-07-13
Apollo Scientific
PC5148-1g
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0
1g
£16.00 2025-02-21
Key Organics Ltd
PS-10059-1MG
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0 >95%
1mg
£37.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005890-25g
Pentafluoro(2,2,2-trifluoroethoxy)benzene
6669-03-0 97%
25g
1625CNY 2021-05-07
1PlusChem
1P00H7KB-1g
Benzene,1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)-
6669-03-0 95%
1g
$39.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390297-1g
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
6669-03-0 98%
1g
¥486.00 2024-05-04
A2B Chem LLC
AI02155-1g
Pentafluoro-(2,2,2-trifluoroethoxy)benzene
6669-03-0 95%
1g
$30.00 2024-04-19
1PlusChem
1P00H7KB-25g
Benzene,1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)-
6669-03-0 95%
25g
$217.00 2025-02-28
Key Organics Ltd
PS-10059-10MG
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
PS-10059-5MG
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0 >95%
5mg
£46.00 2025-02-08

Additional information on (2,2,2-Trifluoroethoxy)pentafluorobenzene

Introduction to (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS No. 6669-03-0)

(2,2,2-Trifluoroethoxy)pentafluorobenzene, with the CAS number 6669-03-0, is a fluorinated aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties. The structural motif of pentafluorobenzene provides a highly electron-withdrawing environment, while the trifluoroethoxy group introduces both lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

The increasing interest in fluorinated compounds stems from their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs. Fluorine atoms can improve metabolic stability, binding affinity, and lipophilicity, all of which are critical factors in drug design. In particular, pentafluorobenzene derivatives have been extensively studied for their potential applications in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can alter the electronic distribution, leading to changes in reactivity and interaction with biological targets.

In recent years, researchers have explored the use of (2,2,2-Trifluoroethoxy)pentafluorobenzene as a building block for more complex molecules. Its unique structure allows for facile functionalization at both the trifluoroethoxy and pentafluorobenzene positions, enabling the synthesis of a diverse array of derivatives. These derivatives have shown promise in various therapeutic areas, including oncology, anti-inflammatory agents, and central nervous system (CNS) drugs.

One of the most compelling aspects of (2,2,2-Trifluoroethoxy)pentafluorobenzene is its role in the development of novel fluorinated heterocycles. Heterocyclic compounds are essential scaffolds in drug discovery due to their prevalence in biologically active molecules. The incorporation of fluorine into heterocyclic systems can lead to enhanced binding interactions with target proteins and improved pharmacological profiles. For instance, studies have demonstrated that fluorinated piperidines and pyrimidines exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

The synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene typically involves multi-step organic transformations that highlight the versatility of fluorination chemistry. One common approach involves the reaction of pentafluorobenzene with trifluoroethanol under acidic conditions or through nucleophilic substitution reactions. These synthetic routes often require careful optimization to ensure high yields and purity. The use of advanced techniques such as flow chemistry has also been explored to improve scalability and reproducibility.

Recent advancements in computational chemistry have further facilitated the design and optimization of fluorinated compounds like (2,2,2-Trifluoroethoxy)pentafluorobenzene. Molecular modeling studies have provided insights into the structural features that contribute to their biological activity. For example, density functional theory (DFT) calculations have been used to predict the electronic properties of these molecules and their interactions with biological targets. These computational approaches complement experimental efforts by allowing researchers to rapidly screen large libraries of compounds and identify promising candidates for further investigation.

In the realm of drug discovery, (2,2,2-Trifluoroethoxy)pentafluorobenzene has been utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in diseases such as cancer. By modifying the trifluoroethoxy and pentafluorobenzene moieties, researchers can fine-tune the binding properties of these inhibitors to achieve high selectivity and potency. Several preclinical studies have demonstrated the efficacy of fluorinated kinase inhibitors in animal models, paving the way for clinical trials.

The impact of fluorine on drug metabolism is another area where (2,2,2-Trifluoroethoxy)pentafluorobenzene has been extensively studied. Fluorinated drugs often exhibit prolonged half-lives due to their resistance to metabolic degradation by enzymes such as cytochrome P450 (CYP). This property is particularly valuable for drugs that require frequent dosing or have a short biological half-life. By incorporating fluorine atoms into key positions within a molecule, researchers can modulate its metabolic stability and improve patient compliance.

The future prospects for (2,2,2-Trifluoroethoxy)pentafluorobenzene and its derivatives are vast. As our understanding of fluorine chemistry continues to evolve, new synthetic methods and applications will undoubtedly emerge. Furthermore,the integration of machine learning and artificial intelligence into drug discovery pipelines is likely to accelerate the development of novel fluorinated compounds with optimized pharmacological profiles.

In conclusion,(2,2,2-Trifluoroethoxy)-Pентафторобензол, CAS No. 6669-03-0 represents an important class of fluorinated aromatic compounds with significant potential in pharmaceutical research。 Its unique structural features make it a versatile building block for synthesizing bioactive molecules, particularly kinase inhibitors。 As research in this field progresses,we can expect further breakthroughs that will expand its applications across multiple therapeutic areas。

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Amadis Chemical Company Limited
(CAS:6669-03-0)(2,2,2-Trifluoroethoxy)pentafluorobenzene
A835526
Purity:99%
Quantity:25g
Price ($):166.0